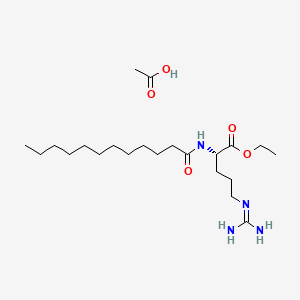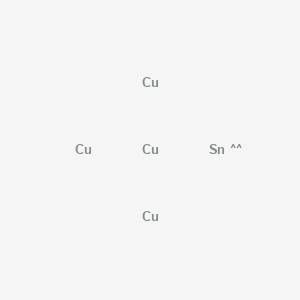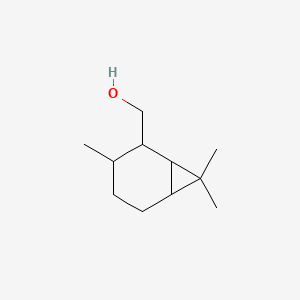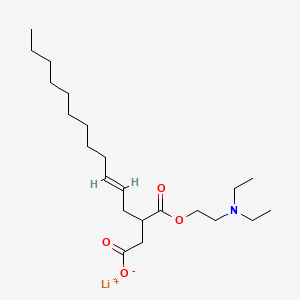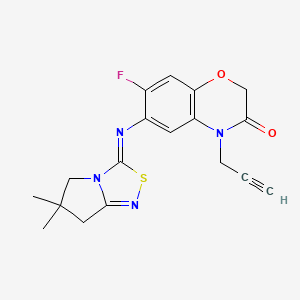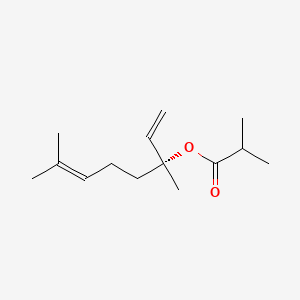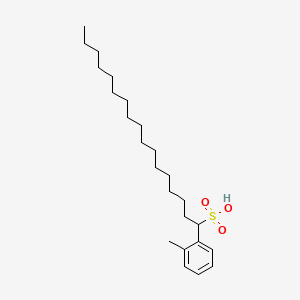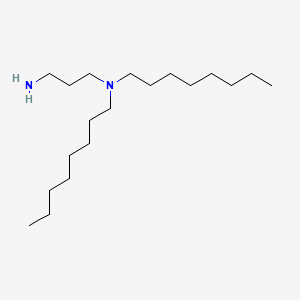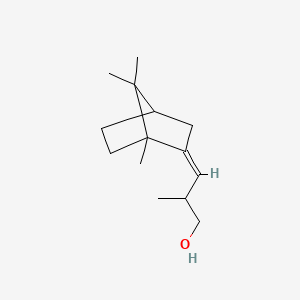
3-(2-Bornylidene)-2-methylpropanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Bornylidene)-2-methylpropanol is an organic compound with a unique structure that includes a bornylidene group attached to a methylpropanol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bornylidene)-2-methylpropanol typically involves the condensation of (2-bornylidene)acetaldehyde with other reagents. One common method is the three-component condensation reaction, where (2-bornylidene)acetaldehyde reacts with 2-naphthylamine and cyclic β-diketones under specific conditions . This reaction is often catalyzed by acids or bases and requires controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as boron trifluoride-diethyl ether complex may be employed to facilitate the reaction .
化学反応の分析
Types of Reactions
3-(2-Bornylidene)-2-methylpropanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The bornylidene group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield (2-bornylidene)acetaldehyde, while reduction can produce this compound derivatives with different functional groups .
科学的研究の応用
3-(2-Bornylidene)-2-methylpropanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(2-Bornylidene)-2-methylpropanol involves its interaction with specific molecular targets. The bornylidene group can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the derivative used .
類似化合物との比較
Similar Compounds
(2-Bornylidene)acetaldehyde: A closely related compound with similar structural features.
2-Bornylidene-imidazolidine: Another derivative with a bornylidene group, used as a superbase in various reactions.
Uniqueness
3-(2-Bornylidene)-2-methylpropanol is unique due to its specific structure, which imparts distinct chemical and biological properties.
特性
CAS番号 |
94291-48-2 |
|---|---|
分子式 |
C14H24O |
分子量 |
208.34 g/mol |
IUPAC名 |
(3Z)-2-methyl-3-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)propan-1-ol |
InChI |
InChI=1S/C14H24O/c1-10(9-15)7-12-8-11-5-6-14(12,4)13(11,2)3/h7,10-11,15H,5-6,8-9H2,1-4H3/b12-7- |
InChIキー |
BPFCFJIEYYCEKW-GHXNOFRVSA-N |
異性体SMILES |
CC(CO)/C=C\1/CC2CCC1(C2(C)C)C |
正規SMILES |
CC(CO)C=C1CC2CCC1(C2(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


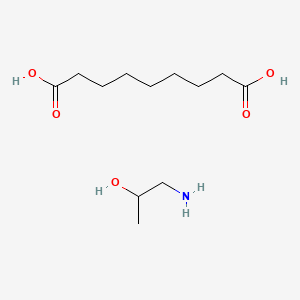
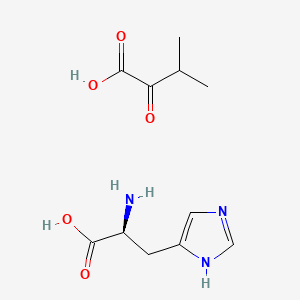
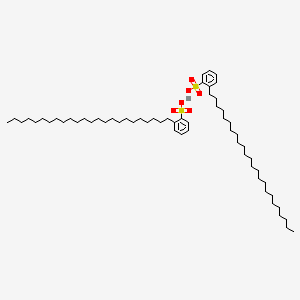
![2,2'-Methylenebis[6-(1-phenylethyl)-P-cresol]](/img/structure/B12662520.png)
